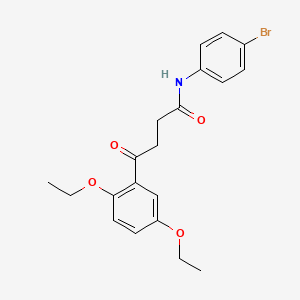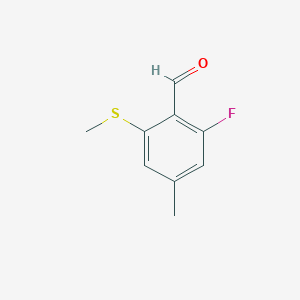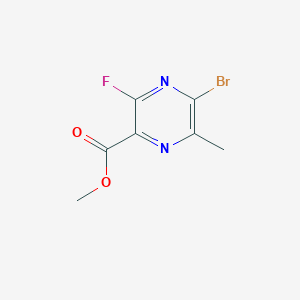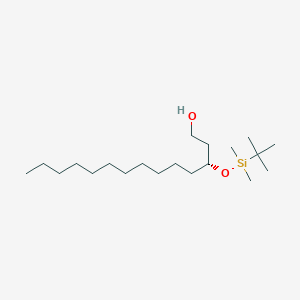
(R)-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol is an organic compound that belongs to the class of silyl ethers. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxyl group of a long-chain alcohol. This compound is often used in organic synthesis due to its stability and the ease with which the TBDMS group can be removed under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol typically involves the protection of the hydroxyl group of ®-3-hydroxytetradecan-1-ol. The process can be summarized as follows:
Starting Material: ®-3-hydroxytetradecan-1-ol.
Reagent: tert-Butyldimethylsilyl chloride (TBDMS-Cl).
Catalyst: Imidazole or a similar base.
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon).
The reaction proceeds via the nucleophilic attack of the hydroxyl group on the silicon atom of TBDMS-Cl, facilitated by the base, resulting in the formation of ®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol.
Industrial Production Methods
While specific industrial production methods for ®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
Deprotection: The TBDMS group can be removed under acidic or fluoride ion conditions to yield the free alcohol.
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Deprotection: Tetrabutylammonium fluoride (TBAF) in THF or acidic conditions using acetic acid.
Oxidation: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products
Deprotection: ®-3-hydroxytetradecan-1-ol.
Oxidation: ®-3-oxotetradecan-1-ol or ®-3-tetradecanal.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol is used in various fields of scientific research:
Chemistry: As a protected intermediate in the synthesis of complex molecules.
Biology: In the study of lipid metabolism and as a model compound for studying membrane interactions.
Medicine: Potential use in drug development and delivery systems.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of ®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol primarily involves its role as a protecting group. The TBDMS group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the free alcohol.
類似化合物との比較
Similar Compounds
®-3-((tert-Butyldiphenylsilyl)oxy)tetradecan-1-ol: Similar protecting group but with phenyl groups instead of methyl groups.
®-3-((Trimethylsilyl)oxy)tetradecan-1-ol: Uses a smaller trimethylsilyl group.
®-3-((Triisopropylsilyl)oxy)tetradecan-1-ol: Uses a bulkier triisopropylsilyl group.
Uniqueness
®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol is unique due to the balance it offers between steric bulk and ease of removal. The tert-butyldimethylsilyl group provides sufficient steric protection to the hydroxyl group while being easily removable under mild conditions, making it a versatile protecting group in organic synthesis.
特性
分子式 |
C20H44O2Si |
|---|---|
分子量 |
344.6 g/mol |
IUPAC名 |
(3R)-3-[tert-butyl(dimethyl)silyl]oxytetradecan-1-ol |
InChI |
InChI=1S/C20H44O2Si/c1-7-8-9-10-11-12-13-14-15-16-19(17-18-21)22-23(5,6)20(2,3)4/h19,21H,7-18H2,1-6H3/t19-/m1/s1 |
InChIキー |
WOUDGKLRLYISOC-LJQANCHMSA-N |
異性体SMILES |
CCCCCCCCCCC[C@H](CCO)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CCCCCCCCCCCC(CCO)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



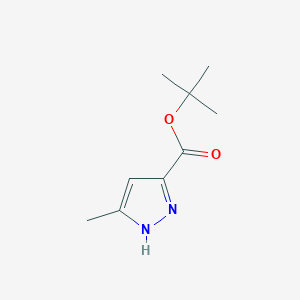
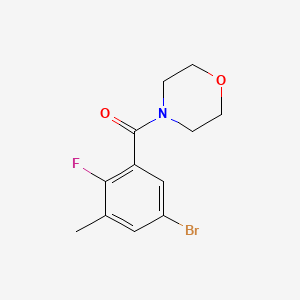

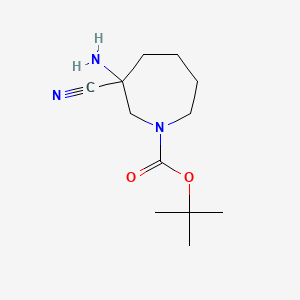

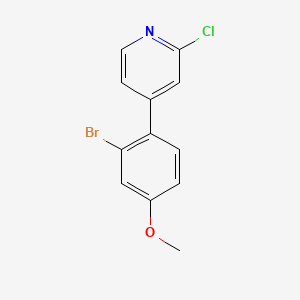
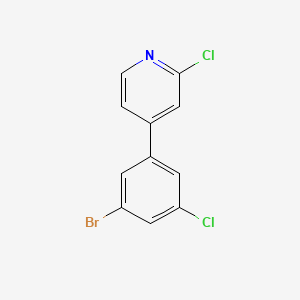
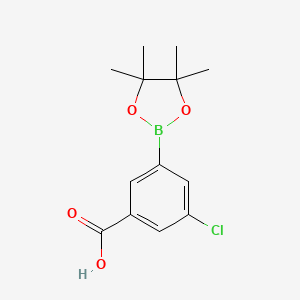
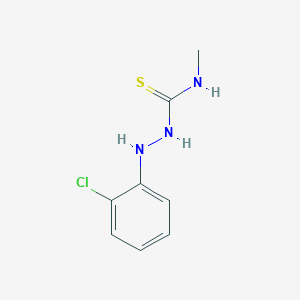
![tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate](/img/structure/B14020412.png)
